
3-Bromo-5-fluorotoluene
Overview
Description
Preparation Methods
Bromination of 5-Fluorotoluene
Catalytic Bromination with Iron or Aluminum-Based Catalysts
The direct bromination of 5-fluorotoluene using bromine (Br₂) in the presence of Lewis acids such as iron (Fe) or aluminum bromide (AlBr₃) is a widely reported method. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom preferentially occupies the meta position relative to the fluorine atom due to electronic and steric effects.
Typical Reaction Conditions :
- Solvent : Glacial acetic acid (30–90% concentration).
- Catalyst : Fe powder (0.01–10 wt%) or AlBr₃ (1–5 mol%).
- Additives : Iodine (0.01–10 wt%) enhances regioselectivity.
- Temperature : 20–100°C, with reflux for 6–24 hours.
Performance Metrics :
Catalyst | Yield (%) | 3-Bromo Isomer Ratio | Byproducts |
---|---|---|---|
Fe + I₂ | 48–70 | 70:30 (3-bromo:2-bromo) | Dibromo derivatives (≤9%) |
AlBr₃ | 60–75 | 85:15 (3-bromo:2-bromo) | Minimal |
The use of Fe/I₂ in acetic acid suppresses ortho-bromination, achieving a 3-bromo isomer ratio of up to 70%. Aluminum-based catalysts further improve selectivity but require stringent moisture control.
Radical Bromination with N-Bromosuccinimide (NBS)
NBS in the presence of light or radical initiators (e.g., AIBN) offers a milder alternative. This method minimizes polybromination and is suitable for lab-scale synthesis.
Reaction Protocol :
- Solvent : Carbon tetrachloride (CCl₄) or dichloromethane.
- Conditions : UV light irradiation, 25–40°C, 12–48 hours.
- Yield : 50–65%, with 3-bromo selectivity >80%.
Fluorination of 3-Bromotoluene
Halogen Exchange with Metal Fluorides
Direct fluorination of 3-bromotoluene using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) is a two-step process:
- Halogen Activation : Formation of a toluene sulfonate intermediate.
- Nucleophilic Fluorination : Displacement of the sulfonate group by fluoride.
Optimized Parameters :
- Temperature : 120–150°C.
- Catalyst : Crown ethers (18-crown-6) improve fluoride solubility.
- Yield : 55–70%, with purities >95% after distillation.
Electrophilic Fluorination with Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct electrophilic fluorination under mild conditions.
Procedure :
- Solvent : Acetonitrile or dichloroethane.
- Conditions : 60–80°C, 6–12 hours.
- Yield : 60–75%, with minimal side products.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-bromo-5-fluorophenylboronic acid with methyl Grignard reagents provides a modular route.
Key Steps :
- Borylation : 3-Bromo-5-fluorotoluene → boronic ester using bis(pinacolato)diboron.
- Coupling : Reaction with methyl iodide or trimethylaluminum.
Performance :
Comparative Analysis of Methods
Method | Advantages | Limitations | Scalability |
---|---|---|---|
Bromination (Fe/I₂) | High regioselectivity, low cost | Requires toxic Br₂, moderate yields | Industrial |
Fluorination (Selectfluor®) | Mild conditions, high purity | Expensive reagent | Lab-scale |
Suzuki Coupling | Excellent selectivity, modularity | Multi-step, costly catalysts | Small to medium scale |
Emerging Techniques
C-H Activation/Borylation/Oxidation
A one-pot sequence involving iridium-catalyzed C-H borylation followed by oxidative hydrolysis has been explored. This method avoids pre-functionalized substrates but currently achieves lower yields (40–50%).
Continuous Flow Bromination
Microreactor systems enhance heat transfer and mixing, reducing reaction times to <1 hour and improving yields to 80–85%.
Industrial-Scale Considerations
Large-scale production favors catalytic bromination due to cost-effectiveness. Glacial acetic acid is preferred for its ability to dissolve both reactants and catalysts, while Fe/I₂ systems are easily integrated into existing infrastructure. Environmental concerns drive interest in solvent-free bromination using Br₂ gas over solid acid catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or fluorine atom can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and fluorine makes the compound susceptible to NAS reactions.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by other groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Cross-Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nitration: 3-Bromo-5-fluoro-2-nitrotoluene
Methoxylation: 3-Bromo-5-fluoro-2-methoxytoluene
Suzuki-Miyaura Coupling: 3-Fluoro-5-methylbiphenyl
Scientific Research Applications
3-Bromo-5-fluorotoluene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorotoluene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles. In nucleophilic aromatic substitution reactions, the electron-withdrawing groups (bromine and fluorine) activate the aromatic ring towards nucleophilic attack. In cross-coupling reactions, the bromine atom is replaced by other groups through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Bromo-3-fluoro-5-methylbenzene
- CAS No.: 202865-83-6
- Molecular Formula : C₇H₆BrF
- Molecular Weight : 189.03 g/mol
- Structure: SMILES notation: CC1=CC(=CC(=C1)Br)F .
Physical Properties :
- Physical Form : Colorless to pale-yellow liquid .
- Purity : Typically available at 98% purity for commercial use .
Applications :
3-Bromo-5-fluorotoluene serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its halogen substituents (bromine and fluorine) enable diverse reactivity in coupling reactions and functional group transformations .
Market Overview: Produced by manufacturers in Europe, Asia, and North America, it is distributed by suppliers like Thermo Scientific Chemicals and Combi-Blocks, with regional price variations .
Positional Isomers of Bromo-Fluorotoluene
These isomers differ in the positions of bromine and fluorine on the toluene ring, leading to distinct physicochemical properties and reactivities.
Key Observations :
- All positional isomers share the same molecular formula but exhibit varying reactivities due to electronic and steric effects. For example, 2-Bromo-5-fluorotoluene has a defined boiling point (169–170°C), suggesting stronger intermolecular forces compared to other isomers .
- This compound is more widely available commercially, likely due to its utility in cross-coupling reactions .
Halogen-Substituted Analogues
Replacing fluorine with chlorine or adding additional halogens alters molecular weight, polarity, and application scope.
Key Observations :
- Chlorine vs. Fluorine : 3-Bromo-5-chlorotoluene has a higher molecular weight (205.48 vs. 189.03 g/mol) and is a solid, making it less volatile than the fluoro analogue. Chlorine’s weaker electronegativity compared to fluorine may enhance its reactivity in nucleophilic substitutions .
- Difluoro Derivative : α-Bromo-3,5-difluorotoluene has a significantly lower boiling point (65°C), likely due to reduced molecular symmetry and weaker van der Waals interactions .
Biological Activity
3-Bromo-5-fluorotoluene, also known as 1-bromo-3-fluoro-5-methylbenzene, is an organic compound with the molecular formula C7H6BrF. This compound has garnered attention in various fields, particularly in medicinal and organic chemistry, due to its unique halogen substitution pattern and potential biological activities.
The structure of this compound consists of a toluene backbone with bromine and fluorine substituents located at the 3 and 5 positions, respectively. This arrangement influences its reactivity and interaction with biological systems. The presence of halogen atoms often enhances the compound's biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in cancer research. Its interactions with cellular processes can modulate enzyme activity, gene expression, and metabolic pathways. Notably, it has been observed to influence cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Key Findings from Research
- Enzyme Interaction : this compound has shown the ability to interact with various enzymes, potentially affecting metabolic pathways and influencing levels of metabolites within cells.
- Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways, which may have implications for metabolic disorders and cancer therapies.
- Toxicity : While specific toxicity data is limited, it is noted that like many halotoluenes, it can be irritating to the skin, eyes, and respiratory system.
The precise mechanism of action for this compound remains largely unexplored. However, its halogen substituents are believed to participate in various chemical reactions that could lead to significant biological effects. The bromine atom may facilitate halogen bonding interactions with biological targets, while the fluorine atom could enhance metabolic stability.
Case Study 1: Cancer Research
In a study focusing on the effects of halogenated compounds on cancer cell lines, this compound was found to inhibit proliferation in certain cancer types. The compound's ability to modulate apoptosis pathways suggests its potential as a lead compound for further drug development.
Case Study 2: Metabolic Pathway Modulation
Another investigation highlighted the compound's influence on metabolic pathways associated with energy production in cells. By affecting enzyme kinetics involved in glycolysis and oxidative phosphorylation, this compound may play a role in altering cellular metabolism under pathological conditions.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer properties | Enzyme modulation |
4-Bromo-2-fluorotoluene | Antimicrobial effects | Disruption of cell membrane integrity |
2-Bromo-4-fluorotoluene | Antiviral properties | Inhibition of viral replication |
Q & A
Q. What are the recommended synthetic strategies for preparing 3-Bromo-5-fluorotoluene, and how do reaction conditions influence regioselectivity?
Basic Research Focus
The synthesis of this compound typically involves halogenation or functional group interconversion. A common approach is electrophilic aromatic substitution (EAS), where toluene derivatives undergo bromination and fluorination. For example:
- Direct Bromofluorination : Use of brominating agents (e.g., NBS) and fluorinating reagents (e.g., Selectfluor) under controlled temperatures (e.g., 0–25°C) to achieve regioselectivity.
- Stepwise Halogenation : Sequential introduction of fluorine (via diazonium salt intermediates) followed by bromination, leveraging steric and electronic directing effects of substituents .
Key Variables :
- Temperature control to minimize side reactions (e.g., polyhalogenation).
- Solvent polarity (e.g., DCM vs. DMF) to modulate reaction kinetics.
Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound derivatives?
Advanced Research Focus
Conflicting and NMR data often arise from solvent effects, impurity interference, or variations in substituent electronic environments. Methodological steps include:
- Standardized Solvent Systems : Use deuterated chloroform (CDCl) or DMSO-d for consistency.
- 2D NMR Validation : Employ COSY, HSQC, or NOESY to confirm coupling patterns and assign signals unambiguously.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,5-Dibromo-2,6-difluorotoluene, which exhibits predictable splitting patterns due to symmetry) .
Q. What are the challenges in achieving high yields for Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?
Advanced Research Focus
The steric hindrance from the fluorine and bromine substituents can reduce catalytic efficiency. Optimization strategies include:
- Catalyst Screening : Use Pd(PPh) or XPhos Pd G3 to enhance turnover in sterically demanding environments.
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 min at 120°C) to mitigate decomposition.
- Boronic Acid Partner Selection : Electron-deficient arylboronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid) improve coupling efficiency .
Data Note : Yields >70% are achievable with optimized ligand-to-metal ratios (e.g., 1:2 Pd:ligand).
Q. How does the electronic nature of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?
Basic Research Focus
The electron-withdrawing fluorine and bromine substituents activate the aromatic ring toward SNAr. Key considerations:
- Positional Effects : The meta-fluorine and para-bromine create a polarized ring, directing nucleophiles to the ortho and para positions relative to bromine.
- Reagent Compatibility : Use strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
- Kinetic vs. Thermodynamic Control : Competing pathways can be managed by adjusting reaction time and temperature .
Q. What methodologies are employed to analyze trace impurities in this compound batches, and how are these impurities mitigated?
Advanced Research Focus
Common impurities include dihalogenated byproducts (e.g., 3,5-Dibromo-2-fluorotoluene) and residual solvents. Analytical and mitigation approaches:
- GC-MS/HPLC : Quantify impurities using calibrated reference standards.
- Crystallization/Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc eluent).
- Process Optimization : Reduce polyhalogenation via controlled reagent addition rates and inert atmospheres .
Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Transition State Modeling : Predict regioselectivity in EAS or cross-coupling reactions.
- Solvent Effect Simulations : COSMO-RS models to optimize solvent selection.
- Electronic Parameterization : Fukui indices and molecular electrostatic potential (MEP) maps to identify reactive sites .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon) to prevent degradation .
Q. What role does this compound play in the synthesis of fluorinated polymers for electronic materials?
Advanced Research Focus
The compound serves as a monomer precursor for:
- Conjugated Polymers : Suzuki coupling with thiophene boronic acids to create electroactive materials.
- Dielectric Layers : Incorporation into poly(arylene ether)s for low-κ insulators.
- Characterization : GPC for molecular weight distribution and cyclic voltammetry for HOMO/LUMO determination .
Q. How can researchers address conflicting literature reports on the catalytic efficiency of this compound in photoredox reactions?
Advanced Research Focus
Discrepancies often stem from variable light sources or catalyst loadings. Methodological solutions:
- Standardized Light Sources : Use calibrated LEDs (450 nm, 10 W) for reproducibility.
- Control Experiments : Compare with non-photoactive conditions to isolate photoredox effects.
- Quantum Yield Calculations : Quantify photon efficiency using actinometry .
Q. What are the applications of this compound in medicinal chemistry probe design?
Advanced Research Focus
Properties
IUPAC Name |
1-bromo-3-fluoro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNFNUQREIIROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378433 | |
Record name | 3-Bromo-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-83-6 | |
Record name | 1-Bromo-3-fluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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